molecular formula C20H35FN2O6 B14558319 2-Fluoro-2,2-dinitroethyl octadec-9-enoate CAS No. 62164-09-4

2-Fluoro-2,2-dinitroethyl octadec-9-enoate

Cat. No.: B14558319
CAS No.: 62164-09-4
M. Wt: 418.5 g/mol
InChI Key: IDOILSYRAIJFLG-UHFFFAOYSA-N
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Description

2-Fluoro-2,2-dinitroethyl octadec-9-enoate is an ester compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a fluoro and dinitro group attached to an ethyl chain, which is further esterified with octadec-9-enoic acid. The combination of these functional groups imparts distinct reactivity and stability to the molecule, making it a subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2,2-dinitroethyl octadec-9-enoate typically involves the esterification of 2-fluoro-2,2-dinitroethanol with octadec-9-enoic acid. The reaction is generally carried out under acidic conditions using a catalyst such as sulfuric acid. The process can be summarized as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2,2-dinitroethyl octadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of amine derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles, resulting in a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids and aldehydes.

    Reduction: Formation of amines and hydroxylamines.

    Substitution: Formation of various substituted esters and ethers.

Scientific Research Applications

2-Fluoro-2,2-dinitroethyl octadec-9-enoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of high-energy compounds.

Mechanism of Action

The mechanism of action of 2-Fluoro-2,2-dinitroethyl octadec-9-enoate involves its interaction with molecular targets through its functional groups. The fluoro and dinitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2,2-dinitroethyl acetate
  • 2-Fluoro-2,2-dinitroethyl benzoate
  • 2-Fluoro-2,2-dinitroethyl hexanoate

Uniqueness

2-Fluoro-2,2-dinitroethyl octadec-9-enoate is unique due to its long-chain octadec-9-enoate ester, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This uniqueness makes it particularly interesting for applications requiring specific reactivity and stability profiles.

Properties

CAS No.

62164-09-4

Molecular Formula

C20H35FN2O6

Molecular Weight

418.5 g/mol

IUPAC Name

(2-fluoro-2,2-dinitroethyl) octadec-9-enoate

InChI

InChI=1S/C20H35FN2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(24)29-18-20(21,22(25)26)23(27)28/h9-10H,2-8,11-18H2,1H3

InChI Key

IDOILSYRAIJFLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F

Origin of Product

United States

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